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Introduction

Cremastranone, a homoisoflavanone first isolated from Cremastra appendiculata, has
demonstrated significant anti-angiogenic and anti-proliferative activities.[1] Its derivatives have
since become a focal point of research for the development of novel therapeutics, particularly
in the field of oncology. These compounds have been shown to suppress the growth of cancer
cells by inducing cell cycle arrest and apoptosis.[2][3] This document provides detailed
protocols for the chemical synthesis of Cremastranone and several of its key derivatives,
along with quantitative data on their synthesis and biological activity. Furthermore, it illustrates
the key synthetic workflows and the proposed signaling pathway through which these
derivatives exert their anti-cancer effects.

Data Presentation
Table 1: Synthesis Yields for Cremastranone
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. Reagents and .
Step Reaction . Yield (%)
Conditions

Isovanillin, KOH,

1 Aldol Condensation 53
EtOH, rt
Catalytic
2 ) Hz, Pd/C, MeOH 94
Hydrogenation
K2COs,
3 Benzylation Benzylbromide, 89
Acetone, reflux
4 Cyclization Precursor (CH3)2NCH(OCH:s)2, 80
Formation Toluene, reflux
Catalytic
5 ) Hz, Pd/C, MeOH 87
Hydrogenation

) TMSI (2 eq.), CHCIs,
6 Demethylation 87
60°C

Overall Total Synthesis - 26.8[4]

Table 2: Cytotoxic Activity of Cremastranone Derivatives
in Col L C ~ell L

Compound Cell Line ICs0 (M)
SH-19027 HCT116 ~100-200
SH-19027 LoVo ~100-200
SHA-035 HCT116 ~50-100
SHA-035 LoVo ~50-100

Note: ICso values are approximated from graphical data presented in Shin et al., 2022.[2]

Experimental Protocols

© 2025 BenchChem. All rights reserved. 2/10 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC4167916/
https://www.benchchem.com/product/b1669607?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC9622311/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1669607?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

Protocol 1: Total Synthesis of (*)-Cremastranone

This protocol is adapted from the first total synthesis of Cremastranone reported by Lee et al.
(2014).[4]

Step 1: Aldol Condensation

To a solution of 4’-benzyloxy-6'-hydroxy-2',3'-dimethoxyacetophenone and isovanillin in
ethanol, add potassium hydroxide.

« Stir the reaction mixture at room temperature.

e Monitor the reaction progress by thin-layer chromatography (TLC).

» Upon completion, neutralize the reaction mixture and extract the product.
 Purify the resulting chalcone by column chromatography.

Step 2: Catalytic Hydrogenation of the Chalcone

Dissolve the chalcone from Step 1 in methanol.

Add Palladium on carbon (10% Pd/C) as a catalyst.

Hydrogenate the mixture under a hydrogen atmosphere.

Filter the catalyst and concentrate the filtrate to obtain the dihydrochalcone.

Step 3: Benzylation of the Dihydrochalcone

Dissolve the dihydrochalcone from Step 2 in acetone.

Add potassium carbonate and benzyl bromide.

Reflux the reaction mixture until the starting material is consumed (monitored by TLC).

Filter the solid and concentrate the filtrate.

Purify the product by column chromatography.
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Step 4: Formation of the Cyclization Precursor

¢ To a solution of the benzylated dihydrochalcone from Step 3 in toluene, add N,N-
Dimethylformamide dimethyl acetal.

e Reflux the mixture.

» Remove the solvent under reduced pressure to yield the crude precursor.

Step 5: Catalytic Hydrogenation to Form the 4-Chromanone

 Dissolve the precursor from Step 4 in methanol.

e Add Palladium on carbon (10% Pd/C).

o Hydrogenate the mixture under a hydrogen atmosphere.

« Filter the catalyst and concentrate the filtrate to obtain the desired 4-chromanone.

Step 6: Selective Demethylation to Yield Cremastranone

e Dissolve the 4-chromanone from Step 5 in chloroform.

Add trimethylsilyl iodide (TMSI) (2 equivalents).

Heat the reaction mixture at 60°C.

Quench the reaction and extract the product.

Purify the final product, (+)-Cremastranone, by column chromatography.

Protocol 2: General Procedure for the Synthesis of
Cremastranone Derivatives

The following is a generalized protocol for the synthesis of homoisoflavane derivatives of
Cremastranone, such as SH-17059, SH-19017, SH-19021, SH-19026, SH-19027, and SHA-
035, based on methods described by Shin et al. (2022), Basavarajappa et al. (2015), and Heo
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et al. (2019).[2][5] The synthesis starts from a common homoisoflavane intermediate, SH-
17059, which is then further modified.

Synthesis of the Core Homoisoflavane (SH-17059) The synthesis of the 5,6,7-trimethoxy
homoisoflavane core (SH-17059) is achieved through a multi-step process starting from
appropriately substituted acetophenones and benzaldehydes, following similar principles of
aldol condensation, hydrogenation, and cyclization as outlined for Cremastranone, but with
modifications to achieve the desired substitution pattern and reduction of the C4-carbonyl

group.[5]
A-Ring and B-Ring Modifications
e A-Ring Modification (e.g., SH-19017, SH-19021):

o To obtain derivatives with modified A-rings, the C6-methoxy group of SH-17059 can be
selectively demethylated to a hydroxyl group (for SH-19017) or further alkylated, for
instance with cyclopropylmethyl bromide, to yield the cyclopropylmethoxy derivative (SH-
19021).[2]

e B-Ring Modification (e.g., SH-19026, SH-19027, SHA-035):

o For modifications on the B-ring, the starting benzaldehyde in the initial synthesis is chosen
to have the desired substitution pattern. For instance, to synthesize SH-19026, a
benzaldehyde with inverted methoxy and hydroxy groups at the C3' and C4' positions is
used.[2]

o To introduce a fluoro group at the C3' position (SH-19027), a corresponding 3-fluoro-4-
methoxybenzaldehyde is used as a starting material.[2]

o For the synthesis of the carbamate derivative SHA-035, the C3'-hydroxy group of the
corresponding homoisoflavane is reacted with a long-chain isocyanate.[2]

Characterization All synthesized compounds should be characterized by *H NMR, 13C NMR,
and High-Resolution Mass Spectrometry (HRMS) to confirm their structures.[2]

Visualizations
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Synthesis Workflow

© 2025 BenchChem. All rights reserved. 6/10 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1669607?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Methodological & Application
Check Availability & Pricing

4 Synthesis of Cremastranone
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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